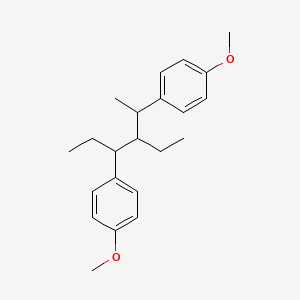

Benzestrol Dimethyl Ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

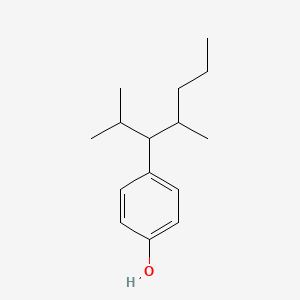

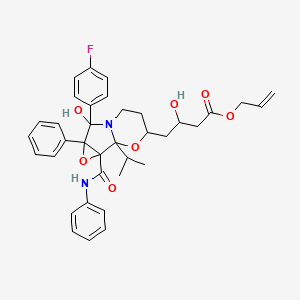

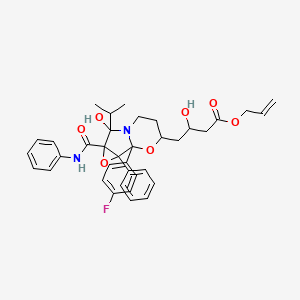

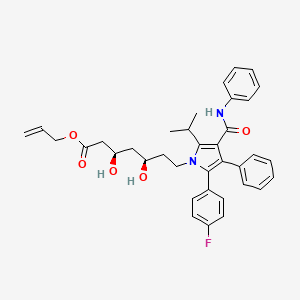

Benzestrol is described as a very potent estrogen . It is reported to have about 130% of the relative binding affinity of estradiol for the estrogen receptors . The Benzestrol Dimethyl Ether molecule contains a total of 55 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 ether(s) (aromatic) .

Synthesis Analysis

A number of process solutions for one-step synthesis of dimethyl ether (DME), including a step of its recovery from the gaseous and liquid phases, were reviewed . It was demonstrated that energy-intensive absorption is the most common method for DME recovery from a gaseous stream containing syngas components .

Molecular Structure Analysis

The Benzestrol Dimethyl Ether molecule contains a total of 55 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 ether(s) (aromatic) .

Chemical Reactions Analysis

A thermodynamic analysis of methanol and dimethyl ether Steam Reforming (SR) was carried out in the context of hydrogen production by multi-fuel processors . Sensitivity studies show that T amb and P inj have a stronger effect on DME’s ignition and combustion than other parameters .

Physical And Chemical Properties Analysis

Dimethyl Ether (DME) is a clean and ecological fluid which can be produced from various resources as natural gas, coal or biomass through synthesis gas . Its physical and thermophysical properties, compared to the ones of methane, propane, butane, and methanol, are reported .

Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Synthesis

Benzestrol Dimethyl Ether can be utilized as a catalyst or a catalytic agent in various chemical synthesis processes. Its properties may enhance the rate of chemical reactions, making it valuable in the production of other chemical compounds. For instance, it could potentially influence the synthesis of dimethyl ether (DME) from syngas, which is a critical step in producing clean alternative fuels .

Pharmaceutical Applications

Historically, Benzestrol, a related compound, has been used in medicine as a synthetic estrogen . While Benzestrol Dimethyl Ether itself may not have direct pharmaceutical applications, its structural analogs or derivatives could be explored for their binding affinity to biological receptors, contributing to the development of new drugs or therapeutic agents.

Environmental Science

In environmental science, Benzestrol Dimethyl Ether could be investigated for its role in biofuel production. The compound might be involved in processes that convert biomass into sustainable fuels, such as DME, which is considered an eco-friendly diesel fuel alternative .

Materials Science

Benzestrol Dimethyl Ether could be relevant in materials science, particularly in the development of new materials with specific properties. It might be used to modify the surface properties of catalysts or as a component in the creation of composite materials that facilitate the production of DME .

Analytical Chemistry

In analytical chemistry, Benzestrol Dimethyl Ether could serve as a solvent or reagent in various analytical procedures. Its unique properties might make it suitable for use in chromatographic techniques or spectroscopic analyses to identify and quantify chemical substances .

Biochemistry

Although there is no direct reference to Benzestrol Dimethyl Ether in biochemistry, its potential as a biochemical tool cannot be overlooked. It could be used in studies related to enzyme kinetics, receptor-ligand interactions, or as a model compound in understanding the biochemical pathways of similar esters .

Wirkmechanismus

Zukünftige Richtungen

Large amounts of renewable energy will have to be stored and transported in the future. For this task, chemical hydrogen storage technologies are particularly suitable. In this paper, we show that the DME/CO2 storage cycle is especially promising for point-to-point transport of renewable hydrogen over long distances . Dimethyl ether (DME) could have a promising future as a sustainable diesel fuel replacement as it requires only relatively minor engine modifications. It can be produced from renewable H2 and captured CO2 using Power-to-X technologies .

Eigenschaften

IUPAC Name |

1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-16,21-22H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTJXPLKDGPKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(CC)C(C)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747090 |

Source

|

| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131-87-3 |

Source

|

| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)